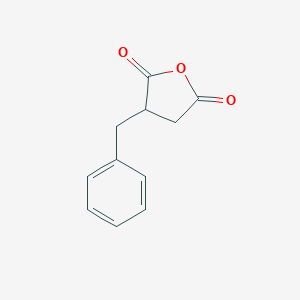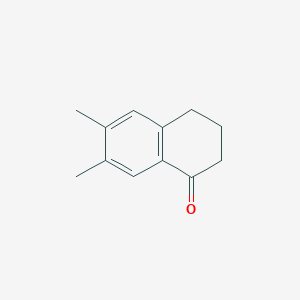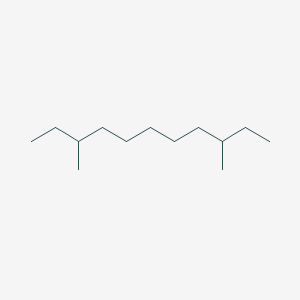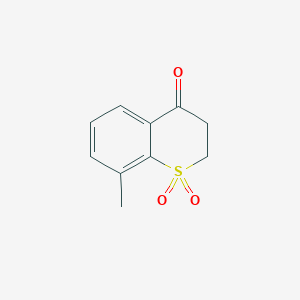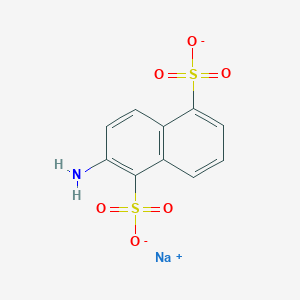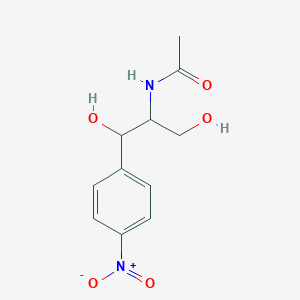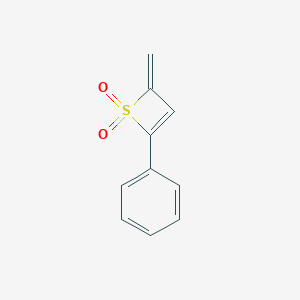
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicine, biology, and materials science. This compound is also known as methylene blue or methylthioninium chloride, and it has been used as a dye, a medicinal agent, and a diagnostic tool.
作用機序
The mechanism of action of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is complex and involves multiple pathways. In medicine, methylene blue acts as a reducing agent, which helps to convert methemoglobin back to hemoglobin, thereby improving oxygen delivery to the tissues. It also acts as an inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
In biology, methylene blue acts as a stain by binding to certain structures, such as DNA, RNA, and proteins. It also acts as an inhibitor of mitochondrial respiration by blocking the electron transport chain, which is essential for ATP production.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide are diverse and depend on the concentration and duration of exposure. In medicine, methylene blue can cause side effects, such as nausea, vomiting, headache, and dizziness. It can also cause methemoglobinemia if administered in high doses.
In biology, methylene blue can affect cellular metabolism and respiration, leading to changes in ATP production and oxidative stress. It can also affect the structure and function of DNA, RNA, and proteins, leading to alterations in gene expression and protein synthesis.
実験室実験の利点と制限
The advantages of using 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide in lab experiments are its versatility, availability, and low cost. It can be used for a wide range of applications, including staining, inhibition, and detection. It is also readily available and can be purchased from chemical suppliers. Additionally, it is relatively inexpensive compared to other compounds.
The limitations of using 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide in lab experiments are its potential toxicity, variability, and interference. It can be toxic to cells and tissues if used in high concentrations or for prolonged periods. It can also vary in purity and quality, which can affect the accuracy and reproducibility of the results. Finally, it can interfere with other compounds or processes, leading to false positives or negatives.
将来の方向性
The future directions for research on 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide are numerous and diverse. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biology, further studies are needed to elucidate its mechanism of action and its effects on cellular metabolism and respiration. In materials science, further studies are needed to optimize its use as a dye for various applications, including textiles, paper, and other materials. Overall, 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is a versatile and important compound that has the potential to make significant contributions to various fields of research.
合成法
The synthesis of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide involves the reaction of N,N-dimethylaniline and sodium nitrite in the presence of hydrochloric acid and sulfuric acid. The resulting compound is then treated with sodium sulfide to form the final product. This method has been widely used in the production of methylene blue, and it has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide has been extensively studied for its potential applications in various fields of research. In medicine, this compound has been used as a diagnostic tool for detecting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has also been used as a therapeutic agent for treating methemoglobinemia, a condition in which the blood cannot carry oxygen effectively.
In biology, methylene blue has been used as a stain to visualize various structures, including cells, tissues, and proteins. It has also been used as an inhibitor of mitochondrial respiration, which is important for studying the metabolism of cells. In materials science, methylene blue has been used as a dye for coloring textiles, paper, and other materials.
特性
CAS番号 |
16793-43-4 |
|---|---|
製品名 |
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide |
分子式 |
C10H8O2S |
分子量 |
192.24 g/mol |
IUPAC名 |
2-methylidene-4-phenylthiete 1,1-dioxide |
InChI |
InChI=1S/C10H8O2S/c1-8-7-10(13(8,11)12)9-5-3-2-4-6-9/h2-7H,1H2 |
InChIキー |
RBFLFISHIAPAGL-UHFFFAOYSA-N |
SMILES |
C=C1C=C(S1(=O)=O)C2=CC=CC=C2 |
正規SMILES |
C=C1C=C(S1(=O)=O)C2=CC=CC=C2 |
同義語 |
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
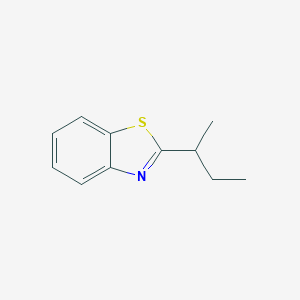
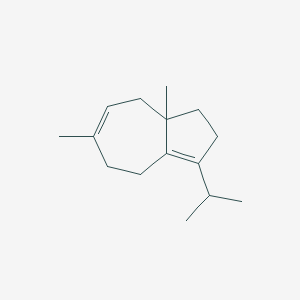
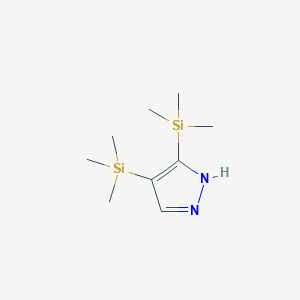
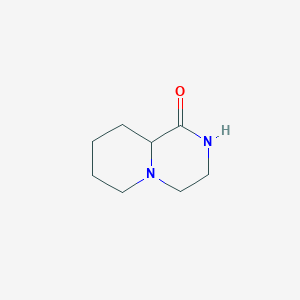
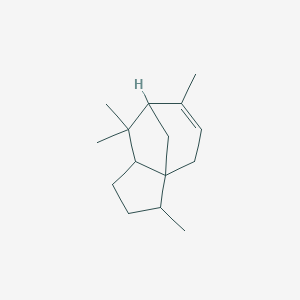
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
